molecular formula C7H6N4O2 B1282742 1-(Azidomethyl)-2-nitrobenzene CAS No. 95668-86-3

1-(Azidomethyl)-2-nitrobenzene

Cat. No. B1282742
CAS RN: 95668-86-3
M. Wt: 178.15 g/mol
InChI Key: RWJRBVYNMRKGAG-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-2-nitrobenzene is a chemical compound that has been the subject of various studies due to its potential in synthesizing complex organic structures. The compound contains both azido and nitro functional groups attached to a benzene ring, which makes it a versatile intermediate for chemical reactions, particularly in the formation of azacyclic compounds and heterocycles.

Synthesis Analysis

The synthesis of complex azacyclic compounds from 1-alkynyl-2-nitrobenzenes has been demonstrated through a gold-catalyzed redox/cycloaddition cascade. This process involves a formal [2 + 2 + 1] cycloaddition among α-carbonyl carbenoids, nitroso species, and external alkenes, leading to the stereoselective formation of the core structures of the resulting products .

Molecular Structure Analysis

The molecular structure of 1-azido-2-nitrobenzene has been studied using X-ray crystallography. This technique allowed for the direct observation of the photoreaction products at low temperatures. The formation of benzofuroxan, a heterocyclic compound, was confirmed through this method. Additionally, theoretical calculations, IR spectroscopy, and ESR measurements have contributed to the understanding of the intermediates involved in the photoreaction, such as the triplet nitrene and trans,trans-1,2-dinitrosobenzene .

Chemical Reactions Analysis

The reactivity of nitrosobenzene, which can be derived from 1-azido-2-nitrobenzene, has been explored in the context of cycloaddition reactions. Nitrosobenzene has been used to trap a trimethylenemethane diradical, leading to the formation of a novel fused isoxazoline bicycle. This reaction represents the first case of isoxazoline formation from in situ generated nitroxides through spin trapping .

Physical and Chemical Properties Analysis

The physical and chemical properties of derivatives of nitrophenyl compounds, which are structurally related to 1-(azidomethyl)-2-nitrobenzene, have been investigated. For instance, the reaction of N-(nitrophenyl)azoles with alkali has been studied, resulting in the formation of bis(azolyl)azoxybenzenes. The solid-state structure of these compounds was determined by X-ray crystallography, revealing details about the crystallography and geometry of the azoxybenzenes, which can provide insights into the properties of 1-(azidomethyl)-2-nitrobenzene derivatives .

Scientific Research Applications

Photoreaction Analysis

1-(Azidomethyl)-2-nitrobenzene has been studied for its photoreactive properties. Research by (Takayama et al., 2003) utilized X-ray crystallography, IR spectroscopy, and electron-spin resonance to observe the formation of benzofuroxan upon low-temperature photolysis of 1-(Azidomethyl)-2-nitrobenzene. This study is crucial for understanding the chemical's behavior under specific conditions, such as low temperature and light exposure.

Environmental Impact and Treatment

Research has focused on the environmental impact of nitrobenzene derivatives and their treatment. (Mantha et al., 2001) explored the reduction of nitrobenzene in synthetic wastewater using zerovalent iron, highlighting the challenges and potential methods for degrading these compounds in industrial waste streams.

Synthesis and Chemical Reactions

1-(Azidomethyl)-2-nitrobenzene has been a subject of interest in synthetic chemistry. (Jadhav et al., 2011) reported a gold-catalyzed stereoselective synthesis of azacyclic compounds through a redox/[2 + 2 + 1] cycloaddition cascade, demonstrating the compound's utility in complex chemical syntheses.

Insights into Photophysics and Photochemistry

The study of nitrobenzene derivatives like 1-(Azidomethyl)-2-nitrobenzene provides insights into complex photophysics and photochemistry. (Giussani & Worth, 2017) used computational methods to characterize decay paths and singlet excited states, which is fundamental for understanding the photophysical properties of these compounds.

Other Applications

Additional studies have explored various aspects of nitrobenzene derivatives, including their reduction processes, crystal structure analysis, and interaction with other chemicals. These include works by (Agrawal & Tratnyek, 1996), (Xiao et al., 2008), and others.

Safety And Hazards

While I couldn’t find specific safety and hazard information for “1-(Azidomethyl)-2-nitrobenzene”, azides are generally considered to be explosive and should be handled with care5.


Future Directions

The use of azides in material sciences is a promising area of research. They have been used as cross-linkers in polymers, and their high reactivity makes them useful in a variety of other applications2.


Please note that this information is general and may not apply directly to “1-(Azidomethyl)-2-nitrobenzene”. For specific information, please refer to the relevant literature or consult with a chemical expert.


properties

IUPAC Name

1-(azidomethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-10-9-5-6-3-1-2-4-7(6)11(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJRBVYNMRKGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=[N+]=[N-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541234
Record name 1-(Azidomethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azidomethyl)-2-nitrobenzene

CAS RN

95668-86-3
Record name 1-(Azidomethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Nitrobenzylchloride dissolved in ethanol is heated at reflux with a 10% molar excess of sodium azide for from six to eight hours. Insoluble salts are removed by filtration, the ethanol removed, and the resultant oil is dissolved in diethyl ether. Additional insoluble material is removed by filtration and 2-nitrobenzylazide is obtained as a pale yellow oil by removal of the diethyl ether.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MA Yawer, K Sleziakova, L Pavlovec… - European Journal of …, 2018 - Wiley Online Library
Bambusurils are recently developed neutral anion receptors that show a high affinity towards many inorganic anions, not only in organic solvents but also in water. However, the number …
BL Scrafield - 2022 - eprints.nottingham.ac.uk
Known for over a century, organic azides are compounds of significant interest. Organic azides are potentially very useful compounds – they can be considered to function as ‘protected’ …
Number of citations: 2 eprints.nottingham.ac.uk

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